molecular formula C10H22N2O2 B1344307 2-(Boc-amino)-3-methylbutylamine CAS No. 871235-24-4

2-(Boc-amino)-3-methylbutylamine

Cat. No.: B1344307
CAS No.: 871235-24-4
M. Wt: 202.29 g/mol
InChI Key: GKTZYOHYPBQYAX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-methylbutylamine is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Alkylation of Proteins

Amine borane complexes, including dimethylamine borane and trimethylamine borane, were investigated for their use in the reductive methylation of amino groups in proteins. These compounds served as reducing agents, offering a less toxic alternative to sodium cyanoborohydride for modifying proteins such as turkey ovomucoid, bovine serum albumin, and chicken ovalbumin. This method facilitates protein modification under neutral to mildly acidic conditions, limiting side reactions and enabling the modification of alkaline labile proteins (Cabacungan, Ahmed, & Feeney, 1982).

Hydrogenation-Decarbonylation of Amino Acids

Research has demonstrated the Ru-catalyzed hydrogenation-decarbonylation of amino acids, like l-valine, to produce primary amines, such as isobutylamine, at lower temperatures, thus preserving the stability of the primary amines. This method uniquely avoids CO2 production, releasing CH4 instead, which can be repurposed. The reaction's efficiency was optimized in water, achieving yields up to 87% (Verduyckt, Coeck, & Vos, 2017).

Mimicking Peptide Structures

An unnatural amino acid was designed to replicate the hydrogen-bonding functionality of a tripeptide β-strand, contributing to the understanding of peptide structure and function. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, exhibits β-sheet-like hydrogen-bonded dimer formation, offering insights into peptide assembly and structure (Nowick, Chung, Maitra, Stigers, & Sun, 2000).

Lithiation and Conversion to Heterocycles

The study of N-BOC-protected amino butylamines revealed insights into heteroatom-directed lithiation, particularly at benzylic positions. This research not only advanced the understanding of regioselective lithiation but also enabled the synthesis of novel heterocyclic compounds, enhancing the toolbox for organic synthesis and medicinal chemistry applications (Clark & Jahangir, 1993).

Mechanism of Action

Target of Action

The primary target of 2-(Boc-amino)-3-methylbutylamine is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound is used to protect these amino functions during synthetic reactions .

Mode of Action

This compound, as a Boc-protected amine, interacts with its targets by forming a carbamate linkage. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , which allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis . It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The boc group is known to be stable under various conditions, which suggests that the compound may have good stability and bioavailability .

Result of Action

The result of the action of this compound is the protection of amino functions, which prevents them from reacting undesirably during synthetic reactions . This protection can be removed under anhydrous acidic conditions with the production of tert-butyl cations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable in water at various pH levels and temperatures . Additionally, the compound can be used under either aqueous or anhydrous conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZYOHYPBQYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871235-24-4
Record name tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
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